molecular formula C9H10N2O B3252697 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile CAS No. 218921-20-1

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Cat. No. B3252697
M. Wt: 162.19 g/mol
InChI Key: YATGMSOWZLACSX-UHFFFAOYSA-N
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Description

“4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 218921-20-1 . It has a molecular weight of 162.19 and its IUPAC name is 4-(2-oxo-1(2H)-pyridinyl)butanenitrile . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Polyfunctionalized Derivatives

The compound is utilized in a novel four-component synthesis approach for creating polyfunctionalized 1,4-dihydropyridine derivatives. This method involves a reaction with dimethyl acetylenedicarboxylate, aromatic aldehydes, and malononitrile, conducted in aqueous media at room temperature using a catalytic amount of (NH4)2HPO4 as a base (Hadjebi et al., 2011).

Formation of Pyrido[1,2-a][1,3,5]triazines and Tetrazocine Derivatives

The compound is involved in reactions leading to new pyrido[1,2-a][1,3,5]triazines and ring-condensed 1,3,5,7-tetrazocine derivatives. This is achieved through the reaction of 2-(bis(alkylthio)methylene)malononitriles with cyanoacetamide or cyanothioacetamide (Khrapova et al., 2020).

Study of Acid Hydrolysis and Recyclization

Research on the acid hydrolysis of N-methyl derivatives of 4-phenyl-5-oxo-4,5-dehydroindeno[1,2-b]pyridine shows the formation of 4-phenyl-4-(indane-1,3-dion-2-yl)butan-2-one. Additionally, the recyclization of intermediate products into derivatives of dihydroindeno-2-pyridone is observed (Lūsis et al., 1986).

Fluorescence Properties in Domino-synthesis

The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water forms fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. The spectral-luminescence properties and fluorescence quantum yield of these derivatives are studied (Ershov et al., 2015).

Hydrogen Bonding Studies

Investigations into hydrogen bonding in related compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid demonstrate unique intramolecular hydrogen bonding, forming an 8-membered chelate ring (Dobbin et al., 1993).

properties

IUPAC Name

4-(2-oxopyridin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGMSOWZLACSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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